molecular formula C13H18N2O3 B2558520 4-Amino-1-Cbz-3-hydroxypiperidine CAS No. 203503-30-4

4-Amino-1-Cbz-3-hydroxypiperidine

Cat. No.: B2558520
CAS No.: 203503-30-4
M. Wt: 250.298
InChI Key: IRKGMFWANMCSOS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Amino-1-Cbz-3-hydroxypiperidine typically involves several steps, starting from readily available precursorsThe final step involves the deprotection of the nitrogen to yield the desired compound . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity.

Chemical Reactions Analysis

4-Amino-1-Cbz-3-hydroxypiperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-1-Cbz-3-hydroxypiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 4-Amino-1-Cbz-3-hydroxypiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular function. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

4-Amino-1-Cbz-3-hydroxypiperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

benzyl 4-amino-3-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKGMFWANMCSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1N)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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